Biotin-PEG2-iodide
Description
Nucleophilic Substitution Mechanisms for Biomolecule Labeling
The iodoacetyl group in this compound undergoes nucleophilic substitution with sulfhydryl (-SH) groups under mild alkaline conditions (pH 7.5–8.5), forming stable thioether bonds. This reaction exhibits second-order kinetics, with the iodide leaving group facilitating rapid displacement by thiol nucleophiles. At pH 8.3, the reaction achieves >90% completion within 90 minutes using a 3–5 molar excess of reagent relative to target thiols.
The PEG2 spacer plays a dual role: (1) minimizing steric interference between biotin and the conjugated biomolecule, and (2) enhancing reagent solubility in aqueous buffers (up to 10 mM in water). While primary amines and histidine residues may react at extreme pH (>10 or <7, respectively), thiol selectivity dominates under optimized conditions.
Table 1: Reaction Parameters for Thiol-Mediated Biotinylation
| Parameter | Optimal Value | Impact on Efficiency |
|---|---|---|
| pH | 8.3 | Maximizes thiol deprotonation |
| Temperature | 25°C | Balances reaction rate and stability |
| Molar Excess | 4:1 (reagent:thiol) | Ensures complete conjugation |
| Incubation Time | 90 minutes | Achieves >90% conversion |
PEG Spacer Optimization in Thiol-Mediated Conjugation Systems
The ethylene glycol repeat units in PEG2 (─OCH₂CH₂O─) confer a 24.7 Å spacer arm, which outperforms shorter linkers in two key aspects:
- Solubility Enhancement : The PEG2 moiety increases aqueous solubility by 40–60% compared to non-PEGylated iodoacetyl biotin reagents.
- Steric Mitigation : Molecular dynamics simulations suggest PEG2 reduces unfavorable interactions between biotin-streptavidin complexes and conjugated proteins by maintaining a 15–20 Å separation.
Comparative studies with PEG4 and PEG5 spacers reveal trade-offs: longer PEG chains improve solubility further but introduce conformational flexibility that may reduce labeling precision. For most applications requiring moderate steric shielding without excessive linker mobility, PEG2 represents an optimal balance.
Table 2: PEG Spacer Length vs. Bioconjugation Performance
| Spacer Length | Solubility (mg/mL) | Steric Shielding (Å) | Labeling Efficiency (%) |
|---|---|---|---|
| PEG2 | 8.2 | 24.7 | 92 ± 3 |
| PEG4 | 12.5 | 35.1 | 88 ± 4 |
| PEG5 | 15.0 | 42.3 | 84 ± 5 |
Streptavidin-Biotin Binding Kinetics in Engineered Complex Formation
The biotin-streptavidin interaction exhibits extraordinary stability, with a dissociation constant (Kd) of ≈4 × 10⁻¹⁴ M at 25°C. Electrospray ionization mass spectrometry (ESI-MS) studies quantify the dissociation rate constant (koff) as 5.4 × 10⁻⁶ s⁻¹, corresponding to a half-life of ≈36 hours for the complex.
Arrhenius analysis of temperature-dependent koff values (15–45°C) reveals an activation energy (Ea) of 23.1 kcal/mol, consistent with the breakage of multiple hydrogen bonds and hydrophobic interactions. Kinetic equivalence across the four binding sites ensures uniform ligand release, enabling predictable behavior in multi-valent conjugates.
Table 3: Temperature Dependence of Streptavidin-Biotin Dissociation
| Temperature (°C) | koff (×10⁻⁶ s⁻¹) | Half-Life (hours) |
|---|---|---|
| 15 | 1.2 | 160 |
| 25 | 5.4 | 36 |
| 37 | 24.7 | 7.8 |
| 45 | 58.9 | 3.3 |
Properties
IUPAC Name |
N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLKVINXNMNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Biotin-PEG2-Alcohol
The precursor, biotin-PEG2-alcohol, is synthesized via PEGylation of d-biotin. A bis-hydroxyl-PEG2 chain is conjugated to biotin’s carboxyl group using carbodiimide coupling agents such as N,N′-carbonyldiimidazole (CDI). The reaction proceeds in anhydrous dimethylformamide (DMF) at 40°C for 24 hours, yielding biotin-PEG2-alcohol with 34–77% efficiency depending on stoichiometric ratios.
Iodination with MTPPI
The hydroxyl groups of biotin-PEG2-alcohol are converted to iodide using MTPPI, a reagent synthesized from triphenyl phosphite and methyl iodide. Key steps include:
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Dissolving biotin-PEG2-alcohol (1.0 mmol) and MTPPI (2.2 mmol) in dichloromethane (DCM).
-
Stirring the mixture at room temperature for 6 hours under nitrogen.
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Purifying the product via silica chromatography (eluent: DCM/methanol 10:1), yielding this compound as a colorless oil (71%).
Advantages:
-
Eliminates protecting-group strategies, simplifying synthesis.
-
High regioselectivity due to MTPPI’s affinity for primary alcohols.
Limitations:
-
Requires stringent anhydrous conditions to prevent hydrolysis.
Multi-Step Synthesis via Sulfonylation and Nucleophilic Substitution
A patent-pending method (CN107163243A) outlines a four-step route to this compound, emphasizing scalability and purity.
PEGylation and Sulfonylation
-
PEGylation:
Biotin reacts with tert-butyl acrylate-functionalized PEG2 in the presence of sodium hydride (NaH) as a base. The reaction forms biotin-PEG2-propanoic acid tert-butyl ester (yield: 65–80%). -
Sulfonylation:
The hydroxyl terminus of the PEG2 chain is activated using p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF). This step produces biotin-PEG2-tosylate, a superior leaving group for subsequent substitution (yield: 85–90%).
Amination and Iodination
-
Amination:
Treatment with ammonium hydroxide (NH4OH) replaces the tosylate group with an amine, yielding biotin-PEG2-amine. This intermediate is critical for introducing the iodide moiety. -
Iodination:
Biotin-PEG2-amine undergoes nucleophilic substitution with sodium iodide (NaI) in acetonitrile at 60°C for 12 hours. The reaction achieves >95% conversion, with final purification via recrystallization from ethyl acetate.
Key Data:
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| PEGylation | tert-butyl acrylate | DMF | 40°C | 65–80 |
| Sulfonylation | TsCl | THF | 0°C | 85–90 |
| Iodination | NaI | Acetonitrile | 60°C | >95 |
Advantages:
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High-purity product suitable for pharmaceutical applications.
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Scalable to industrial production.
Comparative Analysis of Preparation Methods
Reaction Efficiency and Practicality
Cost and Reagent Availability
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MTPPI is cost-effective but requires in-house preparation.
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The multi-step method uses commercially available TsCl and NaI, reducing logistical complexity.
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy: Confirms PEG2 spacer integration (δ 3.5–3.7 ppm for ethylene oxide protons).
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HPLC-MS: Verifies molecular weight (330.45 g/mol for this compound) and purity (>95%).
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Iodine Content Analysis: Potentiometric titration ensures 1:1 iodide-to-biotin stoichiometry.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Biotin-PEG2-iodide undergoes various types of chemical reactions, including nucleophilic substitution, where the iodine moiety acts as a good leaving groupCommon reagents used in these reactions include thiols, which react with the iodine moiety to form stable thioether bonds .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiols results in the formation of biotinylated molecules, which are widely used in biochemical assays and labeling applications .
Scientific Research Applications
Bioconjugation and Targeted Drug Delivery
Biotin-PEG2-iodide serves as an effective linker for bioconjugation, allowing for the attachment of therapeutic agents to specific biological targets. The biotin moiety facilitates strong binding to avidin or streptavidin, enabling targeted delivery of drugs or imaging agents to cells expressing biotin receptors.
Case Study: Protein Conjugation
In a study examining the effects of biotinylation and PEGylation on protein delivery, researchers conjugated cationic and anionic proteins with this compound. The results indicated that biotinylated proteins exhibited enhanced intracellular uptake due to receptor-mediated endocytosis. Specifically, biotin-PEG-conjugated bovine serum albumin demonstrated significantly improved tissue penetration compared to non-modified proteins, highlighting the potential of this compound in enhancing drug delivery systems .
Imaging Applications
The iodide component of this compound is instrumental in imaging applications. It can facilitate the labeling of biomolecules for visualization in various imaging modalities, including fluorescence and nuclear imaging.
Data Table: Imaging Efficacy
| Imaging Modality | Application | Reference |
|---|---|---|
| Fluorescence | Labeling of proteins for cellular imaging | |
| Nuclear Imaging | Tracking drug delivery in vivo |
In a recent investigation, the iodide group was utilized for nucleophilic substitution reactions to label proteins effectively. This labeling enhanced the visibility of the proteins during imaging studies, confirming the compound's utility in both basic research and clinical settings .
Development of Drug Delivery Systems
The combination of PEG with biotin and iodide enhances the stability and solubility of drug formulations. PEG acts as a hydrophilic spacer that improves circulation time in biological systems, while biotin allows for targeted release at specific sites.
Case Study: Magnetotactic Bacteria
A novel approach involved using magnetotactic bacteria modified with PEG-biotin complexes as drug carriers. This system demonstrated reduced cytotoxicity and improved targeting capabilities due to the stealth properties imparted by PEG. The study showed that these bacteria could effectively deliver drugs to target tissues while evading immune detection .
Therapeutic Applications
This compound has potential therapeutic applications in treating various diseases by enhancing drug efficacy through targeted delivery mechanisms.
Data Table: Therapeutic Applications
| Disease Targeted | Mechanism of Action | Reference |
|---|---|---|
| Cancer | Targeted delivery of chemotherapeutics | |
| Infectious diseases | Enhanced uptake of antimicrobial agents | |
| Autoimmune disorders | Targeted immunotherapy |
In cancer treatment, for instance, conjugating chemotherapeutic agents with this compound has shown promise in improving drug accumulation at tumor sites while minimizing systemic toxicity .
Mechanism of Action
The mechanism of action of Biotin-PEG2-iodide involves the strong binding affinity of biotin for avidin and streptavidin. This interaction is highly specific and stable, allowing for the efficient labeling and detection of target molecules. The PEG spacer increases the solubility and stability of the compound, reducing non-specific interactions and improving its overall performance in biological applications .
Comparison with Similar Compounds
Key Properties :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 542.4 g/mol | |
| Purity | ≥95% (analytical HPLC-MS) | |
| Solubility | DMSO, DMF, aqueous buffers* | |
| Storage Conditions | -20°C, desiccated, dark |
*Note: PEG2 improves solubility compared to non-PEGylated biotin derivatives .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Comparative Analysis of Biotin-PEG2-iodide and Analogues
Performance and Application-Specific Advantages
Reactivity and Stability
This compound vs. Biotin-PEG2-azide :
This compound vs. Biotin-PEG2-amine :
Solubility and Biocompatibility
- PEG Length Impact :
Key Research Findings
Drug Delivery: this compound has been used to synthesize ADCs, leveraging its iodide group for site-specific conjugation to monoclonal antibodies .
Biomolecule Labeling: In comparative studies, PEG2-linked biotin derivatives outperformed non-PEGylated counterparts in ELISA and pull-down assays due to reduced non-specific binding .
Stability : this compound maintains stability for ≥24 months at -20°C, whereas thiol-terminated analogues (e.g., Biotin-PEG2-Thiol) require stricter antioxidative storage .
Limitations and Considerations
Biological Activity
Biotin-PEG2-iodide is a compound that integrates biotin, polyethylene glycol (PEG), and iodide functionalities, making it a versatile tool in biochemistry and molecular biology. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Biotin : A vitamin that plays a crucial role in various biological processes.
- PEG : A hydrophilic polymer that enhances solubility, stability, and bioavailability.
- Iodide : A reactive group that facilitates nucleophilic substitution reactions.
The molecular weight of this compound is approximately 542.43 g/mol, with a purity level of ≥95% .
The primary mechanism of action for this compound involves:
- Nucleophilic Substitution : The iodide group can be substituted by nucleophiles such as thiols or amines found on biomolecules. This reaction occurs under mild conditions, allowing selective biotinylation without altering the target molecule's structure .
- Complex Formation : The compound forms stable complexes with avidin or streptavidin due to the high affinity between biotin and these proteins. This property is exploited in various applications, including drug delivery systems and diagnostic assays .
Biological Activity
This compound exhibits significant biological activity attributed to its ability to bind effectively with biomolecules. Key aspects include:
- Targeting Capabilities : The biotin moiety allows for receptor-mediated endocytosis, enhancing the internalization of conjugated proteins or drugs into cells .
- Improved Pharmacokinetics : The PEG spacer improves circulation time in the body, reducing immunogenicity and enhancing bioavailability .
- Stability Under Physiological Conditions : The resulting complexes maintain stability in biological environments, supporting their use in both in vitro and in vivo studies .
Applications
This compound has a wide range of applications in research and therapeutic contexts:
- Drug Delivery Systems : Enhances the localization and efficacy of drugs by facilitating targeted delivery to specific cells or tissues .
- Diagnostic Assays : Utilized in assays that require high-affinity binding for detection purposes .
- Protein Engineering : Used to modify proteins for improved functionality or targeting capabilities .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Biotin-PEG3-iodide | Longer PEG spacer | Enhanced solubility; different kinetics |
| Biotin-PEG2-aldehyde | Contains an aldehyde functional group | Useful for specific conjugation reactions |
| Biotin-Dibenzocyclooctyne | Contains DBCO for click chemistry | Enables copper-free click reactions |
Case Studies and Research Findings
Recent studies highlight the effectiveness of this compound in various experimental setups:
- BioTAC System Study : A study utilized a biotin-targeting chimera (BioTAC) system to enrich biotinylated proteins from cell lysates. The results demonstrated significant protein enrichment using biotinylation techniques, indicating the compound's utility in proteomic analysis .
- Intracellular Delivery Efficiency : Research comparing biotinylated versus PEGylated proteins showed that biotinylation significantly improved intracellular delivery of anionic proteins like bovine serum albumin (BSA), outperforming PEGylation methods .
- Functionalization Studies : Investigations into the functionalization of bacterial surfaces with biotinylated PEG demonstrated enhanced attachment stability and efficacy, showcasing potential applications in microbiology .
Q & A
Q. What are the ethical considerations when using this compound in human-derived samples?
- Answer: Adhere to institutional review board (IRB) protocols for biospecimen use. Disclose potential risks (e.g., iodide toxicity) in informed consent documents. Include negative controls to distinguish endogenous biotinylation from experimental artifacts .
Methodological Considerations
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding assays) and report confidence intervals for quantitative measurements .
- Reproducibility: Archive raw data (e.g., chromatograms, spectra) in open-access repositories and document instrument calibration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
